
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid is a bioactive lipid compound known for its significant role in various biological processes. It is a hydroxy fatty acid with a unique structure that includes three conjugated double bonds and a hydroxyl group. This compound is often studied for its involvement in inflammatory responses and other physiological functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid typically involves multiple steps, including the use of Suzuki–Miyaura coupling and Wittig reactions . The Suzuki–Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide, which is used to form the carbon-carbon bonds in the compound. The Wittig reaction is employed to introduce the double bonds in the molecule.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride (SOCl₂) can convert the hydroxyl group to a chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.
科学的研究の応用
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid has a wide range of applications in scientific research :
Chemistry: It is used as a model compound to study lipid oxidation and other chemical reactions involving fatty acids.
Biology: The compound is studied for its role in cell signaling and inflammatory responses.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It may be used in the development of new materials and products that require bioactive lipids.
作用機序
The mechanism of action of (5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid involves its interaction with specific molecular targets and pathways . It is known to bind to receptors involved in inflammatory responses, thereby modulating the activity of these pathways. The compound can influence the production of inflammatory mediators and other signaling molecules, leading to its bioactive effects.
類似化合物との比較
(5Z,8E,10E)-12-Hydroxyheptadeca-5,8,10-trienoic acid can be compared with other hydroxy fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 12-hydroxyheptadecatrienoic acid (12-HHT) .
12-HETE: Similar in structure but with a different chain length and number of double bonds.
12-HHT: An isomer with different double bond configurations.
The uniqueness of this compound lies in its specific double bond configuration and hydroxyl group position, which contribute to its distinct biological activities.
特性
分子式 |
C17H28O3 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
(5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+ |
InChIキー |
KUKJHGXXZWHSBG-FQWDWNLFSA-N |
異性体SMILES |
CCCCCC(/C=C/C=C/C/C=C\CCCC(=O)O)O |
正規SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


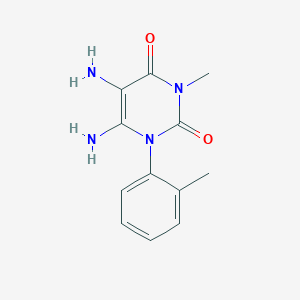
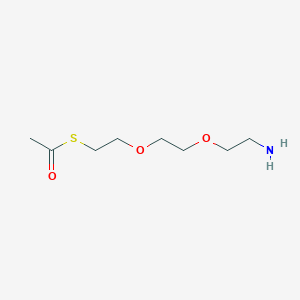

![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)
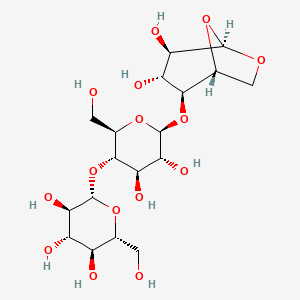
![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B14086378.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
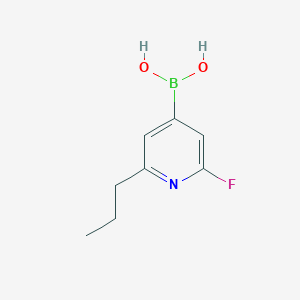

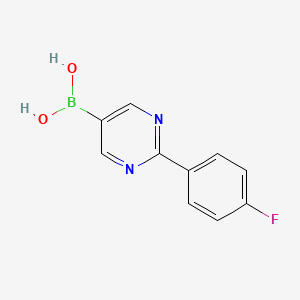
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)

